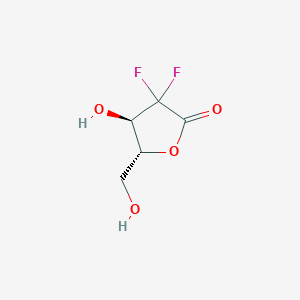![molecular formula C14H16N2O4 B3173938 [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid CAS No. 951490-86-1](/img/structure/B3173938.png)
[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
説明
[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 3-methylbenzyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Methylbenzyl Group: The piperazine ring is then reacted with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 3-methylbenzyl group.
Introduction of the Acetic Acid Moiety: The final step involves the reaction of the substituted piperazine with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the piperazine ring.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel piperazine-based compounds.
Biology:
- Investigated for its potential as a pharmacologically active agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of polymers and other high-performance materials.
作用機序
The mechanism of action of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
[4-Benzyl-2,3-dioxopiperazin-1-yl]acetic acid: Similar structure but lacks the methyl group on the benzyl ring.
[4-(3-Chlorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness:
- The presence of the 3-methylbenzyl group in [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid imparts unique steric and electronic properties, potentially influencing its reactivity and interactions with biological targets.
- The specific substitution pattern may enhance its pharmacological profile and make it a more suitable candidate for certain applications compared to its analogs.
特性
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-3-2-4-11(7-10)8-15-5-6-16(9-12(17)18)14(20)13(15)19/h2-4,7H,5-6,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKGBDQCSUYDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(C(=O)C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3173901.png)
![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)
![3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3173915.png)
![3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid](/img/structure/B3173919.png)
![N-benzyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3173936.png)
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine](/img/structure/B3173943.png)
![[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173948.png)
![4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid](/img/structure/B3173953.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B3173959.png)
